molecular formula C12H22ClN B13718150 3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride

Cat. No.: B13718150
M. Wt: 221.80 g/mol
InChI Key: LDDHMLJTFXJGPI-TXHXQZCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride is a deuterated derivative of adamantane, a compound known for its unique cage-like structure. This compound is often used in pharmaceutical research due to its stability and unique properties. The deuterium atoms replace hydrogen atoms, which can significantly alter the compound’s metabolic stability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride typically involves the deuteration of adamantane derivatives. One common method includes the reaction of adamantane with deuterated methyl iodide in the presence of a strong base, followed by amination and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, utilizing deuterium gas or deuterated reagents under controlled conditions to ensure high yield and purity. The process is optimized to minimize the loss of deuterium and to ensure the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted adamantane derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to prolonged activity and reduced degradation. This makes it a valuable tool in drug development and pharmacological research .

Comparison with Similar Compounds

Similar Compounds

    Memantine: A non-deuterated derivative used in the treatment of Alzheimer’s disease.

    Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.

    Rimantadine: Similar to amantadine, used as an antiviral agent.

Uniqueness

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride stands out due to its deuterium content, which enhances its metabolic stability and reduces the rate of degradation. This makes it particularly useful in long-term studies and applications where stability is crucial.

Properties

Molecular Formula

C12H22ClN

Molecular Weight

221.80 g/mol

IUPAC Name

3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride

InChI

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3,2D3;

InChI Key

LDDHMLJTFXJGPI-TXHXQZCNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.